Cas no 934391-34-1 (Tert-butyl N-anilino-n-methylcarbamate)
934391-34-1 structure
Product Name:Tert-butyl N-anilino-n-methylcarbamate
CAS-nummer:934391-34-1
MF:C12H18N2O2
MW:222.283523082733
CID:1980579
PubChem ID:44119434
Update Time:2025-04-21
Tert-butyl N-anilino-n-methylcarbamate Chemische en fysische eigenschappen
Naam en identificatie
-
- tert-butyl N-anilino-N-methylcarbamate
- LogP
- N-METHYL-N'-PHENYLHYDRAZINE, N-BOC PROTECTED
- TERT-BUTYL 1-METHYL-2-PHENYLHYDRAZINE-1-CARBOXYLATE
- DB-388247
- DTXSID70657227
- DTXCID00607977
- 934391-34-1
- Tert-butyl N-anilino-n-methylcarbamate
-
- Inchi: 1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)13-10-8-6-5-7-9-10/h5-9,13H,1-4H3
- InChI-sleutel: VPBMXPVNDGEZHV-UHFFFAOYSA-N
- LACHT: O(C(N(C)NC1C=CC=CC=1)=O)C(C)(C)C
Berekende eigenschappen
- Exacte massa: 222.137
- Monoisotopische massa: 222.137
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 4
- Complexiteit: 230
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 41.6A^2
Experimentele eigenschappen
- Dichtheid: 1.099
- Kookpunt: 285.8°C at 760 mmHg
- Vlampunt: 126.6°C
- Brekindex: 1.55
Tert-butyl N-anilino-n-methylcarbamate Gerelateerde literatuur
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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